molecular formula C15H16BrN3OS B2689615 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1206992-02-0

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No. B2689615
CAS RN: 1206992-02-0
M. Wt: 366.28
InChI Key: YVOFAQHWWMKFAF-UHFFFAOYSA-N
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Description

The compound “2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an imidazole ring, a thioether group, and an acetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. The imidazole ring, for example, is aromatic and can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of polar functional groups like the acetamide could influence its solubility .

Scientific Research Applications

Synthesis and Biological Activity

This compound's scientific applications primarily relate to its synthesis and biological activity, often targeting antimicrobial effects. Notably, its structural motif finds relevance in the creation of heterocyclic compounds with significant bioactivity.

  • Antimicrobial Evaluation

    Studies have focused on synthesizing novel heterocyclic compounds incorporating sulfamoyl moieties, leveraging structures like 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide for potential use as antimicrobial agents. These compounds, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, exhibit promising in vitro antibacterial and antifungal activities, suggesting their utility in addressing various microbial infections (Darwish et al., 2014).

  • Antibacterial Activity

    Further research into imidazole derivatives, including the synthesis and characterization of pyrimidine derivatives from 2-(4-aminophenyl) benzimidazole, points towards their effectiveness against bacterial strains. These findings underscore the compound's role in developing new antibacterial agents, reflecting its broader application in medicinal chemistry and drug design (Gullapelli et al., 2014).

Heterocyclic Syntheses and Cascade Reactions

The compound is also a key precursor in the synthesis of diverse heterocycles through cascade reactions, demonstrating its versatility in organic synthesis.

  • Versatile Thioureido-Acetamides: The compound is part of studies investigating the use of thioureido-acetamides in one-pot cascade reactions to produce various heterocyclic structures. These reactions highlight the compound's role in efficient and atom-economic syntheses of imidazopyrimidines and other significant heterocycles, contributing to advancements in organic synthesis methodologies (Schmeyers & Kaupp, 2002).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential biological activity to optimizing its synthesis .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS/c1-3-8-19-13(11-4-6-12(16)7-5-11)9-18-15(19)21-10-14(20)17-2/h3-7,9H,1,8,10H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOFAQHWWMKFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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